3-(3,5-Dimethylphenyl)phenylacetic acid

Vue d'ensemble

Description

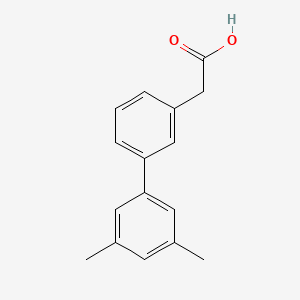

3-(3,5-Dimethylphenyl)phenylacetic acid is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . Companies like ChemScene provide this compound in bulk quantities, ensuring a consistent supply for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethylphenyl)phenylacetic acid can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

3-(3,5-Dimethylphenyl)phenylacetic acid has several scientific research applications, including:

Biology: The compound may be used in the study of biochemical pathways and interactions involving phenylacetic acid derivatives.

Medicine: Research into the potential therapeutic applications of this compound, including its effects on biological systems, is ongoing.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethylphenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(3,5-Dimethylphenyl)phenylacetic acid include other derivatives of phenylacetic acid, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at the 3 and 5 positions of the phenyl ring can influence the compound’s reactivity, stability, and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-(3,5-Dimethylphenyl)phenylacetic acid, with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

The compound features a phenylacetic acid backbone with two methyl groups positioned on one of the phenyl rings. This structural configuration may influence its interaction with biological systems and its overall activity.

Biochemical Pathways

this compound is involved in the catabolism of aromatic compounds. It acts as a substrate for enzymes such as phenylacetate-CoA ligase, facilitating the formation of phenylacetyl-CoA, a key intermediate in aromatic compound degradation. This mechanism suggests that the compound may play a role in modulating metabolic pathways associated with aromatic compounds.

Cellular Effects

Research indicates that this compound can significantly influence cellular functions by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in metabolic pathways related to aromatic compounds, leading to alterations in cellular metabolism.

Dosage Effects

The effects of this compound are dose-dependent. Low doses may promote beneficial metabolic effects, while high doses can induce toxicity or disrupt normal cellular functions. This highlights the importance of dosage in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for phenylacetate-CoA ligase |

| Gene Expression Modulation | Influences genes involved in aromatic compound metabolism |

| Cell Signaling | Modulates various signaling pathways affecting cellular functions |

| Toxicity Profile | Exhibits dose-dependent toxicity; low doses beneficial, high doses toxic |

Case Studies

-

Metabolic Pathway Analysis

In laboratory settings, studies have shown that this compound can stabilize certain metabolic intermediates when introduced into cell cultures. Over time, its stability was noted to decrease under prolonged exposure, leading to altered metabolic outcomes. -

Animal Model Studies

In animal models, varying dosages were administered to observe physiological responses. At lower concentrations, enhancements in metabolic efficiency were recorded; however, at higher concentrations, significant disruptions in normal metabolic processes were observed, indicating potential toxicity.

Applications in Scientific Research

This compound has several applications across different fields:

- Chemistry: Utilized as a reactant in organic synthesis and complex molecule preparation.

- Biology: A subject of study for understanding biochemical pathways involving phenylacetic acid derivatives.

- Medicine: Investigated for therapeutic potential due to its biological effects on cellular systems.

- Industry: Employed in producing various chemicals and materials .

Propriétés

IUPAC Name |

2-[3-(3,5-dimethylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYCTWRGFOPQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716594 | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-03-6 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.